

Viscosity of Diglycidyl 1,2-cyclohexanedicarboxylate at different temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diglycidyl 1,2-cyclohexanedicarboxylate
Cat. No.:	B7801536

[Get Quote](#)

Technical Guide: Viscosity of Diglycidyl 1,2-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the viscosity of **Diglycidyl 1,2-cyclohexanedicarboxylate**, a low-viscosity cycloaliphatic epoxy resin. This document outlines its viscosity at ambient temperature, the general relationship between temperature and viscosity for this class of compounds, and a detailed experimental protocol for viscosity measurement.

Data Presentation: Viscosity of Diglycidyl 1,2-cyclohexanedicarboxylate

The viscosity of **Diglycidyl 1,2-cyclohexanedicarboxylate** is a critical parameter for its application in various fields, including in the formulation of adhesives, coatings, and composites.^[1] As a non-Newtonian fluid, its viscosity is dependent on temperature.^[2]

Temperature (°C)	Viscosity (mPa·s)
25	500 - 1000[3][4]
> 25	Decreases with increasing temperature
< 25	Increases with decreasing temperature

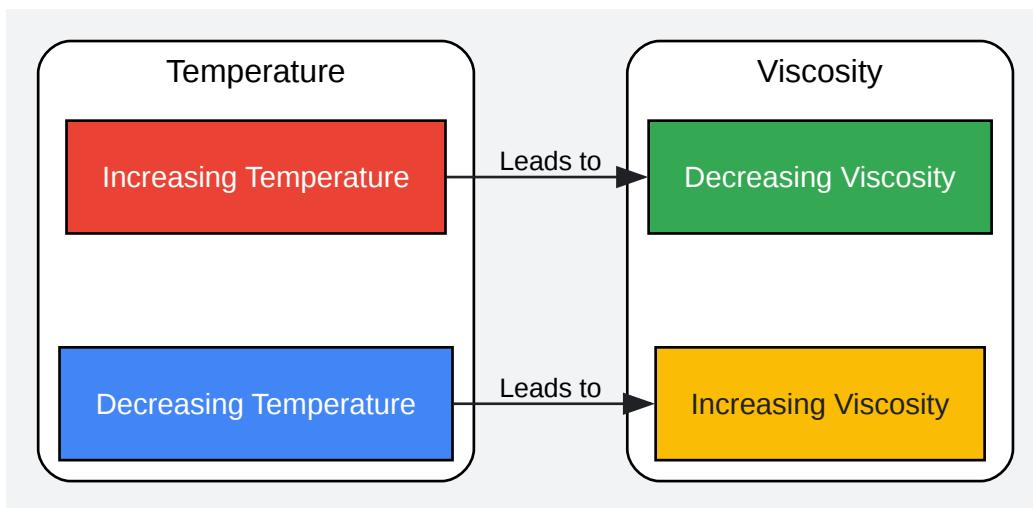
Note: The viscosity of epoxy resins, including **Diglycidyl 1,2-cyclohexanedicarboxylate**, is inversely proportional to the temperature. As the temperature increases, the viscosity decreases. The precise viscosity at temperatures other than 25°C is dependent on the specific formulation and should be determined empirically.

Experimental Protocol: Viscosity Measurement

The following is a detailed methodology for determining the viscosity of **Diglycidyl 1,2-cyclohexanedicarboxylate**, based on standardized methods for epoxy resins.[5][6]

Objective: To accurately measure the apparent viscosity of **Diglycidyl 1,2-cyclohexanedicarboxylate** at a specified temperature using a rotational viscometer.

Apparatus:


- Rotational Viscometer: A device capable of measuring the torque required to rotate a spindle submerged in the fluid at a constant speed.[7]
- Spindles: A set of spindles of various geometries, appropriate for the expected viscosity range of the sample.
- Temperature Control Unit: A water bath or other device capable of maintaining the sample temperature to within $\pm 0.2^\circ\text{C}$.[5]
- Griffin Beaker: A 600 mL low-form beaker to contain the sample.[2]
- Thermometer: Calibrated to an accuracy of $\pm 0.05^\circ\text{C}$.[5]

Procedure:

- Sample Preparation: Ensure the **Diglycidyl 1,2-cyclohexanedicarboxylate** sample is free of air bubbles and visible impurities.^[5]
- Temperature Equilibration: Place the sample in the Griffin beaker and bring it to the desired test temperature (e.g., 25°C) using the temperature control unit. Allow the sample to thermally equilibrate for a minimum of 30 minutes.
- Viscometer Setup:
 - Select an appropriate spindle and rotational speed for the expected viscosity. The goal is to achieve a torque reading between 10% and 90% of the instrument's full-scale range.
 - Attach the selected spindle to the viscometer.
- Measurement:
 - Immerse the spindle into the center of the sample up to the marked immersion groove.
 - Begin spindle rotation at the selected speed.
 - Allow the reading to stabilize. This may take several minutes, especially for more viscous samples.
 - Record the viscosity reading in milliPascal-seconds (mPa·s).
- Data Reporting: Report the measured viscosity along with the test temperature, spindle number, and rotational speed.

Visualization of Temperature-Viscosity Relationship

The following diagram illustrates the fundamental inverse relationship between the temperature and viscosity of **Diglycidyl 1,2-cyclohexanedicarboxylate**.

[Click to download full resolution via product page](#)

Temperature's Effect on Viscosity

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5493-45-8: diglycidyl 1,2-cyclohexanedicarboxylate [cymitquimica.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. watson-int.com [watson-int.com]
- 4. warshel.com [warshel.com]
- 5. lr-test.com [lr-test.com]
- 6. matestlabs.com [matestlabs.com]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Viscosity of Diglycidyl 1,2-cyclohexanedicarboxylate at different temperatures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7801536#viscosity-of-diglycidyl-1-2-cyclohexanedicarboxylate-at-different-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com